molecular formula C14H16O3 B14309835 4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol CAS No. 114567-30-5

4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol

Cat. No.: B14309835
CAS No.: 114567-30-5
M. Wt: 232.27 g/mol
InChI Key: HUZKQMRBBHWHIW-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol is an organic compound that features a furan ring substituted with dimethyl groups and a benzene ring substituted with hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The furan and benzene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used depending on the type of substitution reaction.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted furan and benzene derivatives.

Scientific Research Applications

4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the furan and benzene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol is unique due to the combination of its furan and benzene rings, which provides a distinct set of chemical and biological properties. This combination allows for a wider range of applications and interactions compared to its simpler counterparts.

Properties

CAS No.

114567-30-5

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

4-[(2,4-dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol

InChI

InChI=1S/C14H16O3/c1-8-4-11(15)5-14(16)13(8)6-12-9(2)7-17-10(12)3/h4-5,7,15-16H,6H2,1-3H3

InChI Key

HUZKQMRBBHWHIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC2=C(OC=C2C)C)O)O

Origin of Product

United States

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